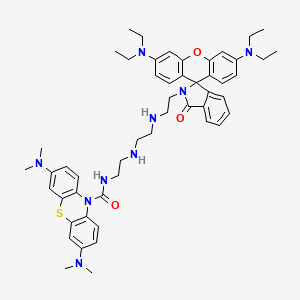

RhFNMB

描述

According to guidelines, RhFNMB must be rigorously characterized using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structural integrity . For chiral centers, stereochemical assignments would require methods such as X-ray crystallography or circular dichroism . Physical properties like melting point, solubility, and stability must be documented, adhering to IUPAC nomenclature and SI units .

属性

分子式 |

C51H63N9O3S |

|---|---|

分子量 |

882.2 g/mol |

IUPAC 名称 |

N-[2-[2-[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]ethylamino]ethylamino]ethyl]-3,7-bis(dimethylamino)phenothiazine-10-carboxamide |

InChI |

InChI=1S/C51H63N9O3S/c1-9-57(10-2)37-17-21-41-45(31-37)63-46-32-38(58(11-3)12-4)18-22-42(46)51(41)40-16-14-13-15-39(40)49(61)59(51)30-29-53-26-25-52-27-28-54-50(62)60-43-23-19-35(55(5)6)33-47(43)64-48-34-36(56(7)8)20-24-44(48)60/h13-24,31-34,52-53H,9-12,25-30H2,1-8H3,(H,54,62) |

InChI 键 |

FIZJOQDCDJMXDQ-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCNCCNCCNC(=O)N6C7=C(C=C(C=C7)N(C)C)SC8=C6C=CC(=C8)N(C)C |

产品来源 |

United States |

准备方法

RhFNMB 的合成涉及多个步骤,首先是制备 10 mM 的储备液。 然后将这种储备液稀释以制备 5-10 μM 的工作溶液,用于各种应用 。确切的合成路线和反应条件是专有的,通常涉及复杂的合成有机化学技术。this compound 的工业生产方法没有得到广泛的记载,因为它主要用于研究环境。

化学反应分析

RhFNMB 与 ATP 和 HOCl 发生特定的反应,导致不同的荧光响应。该化合物在其主要应用中不发生典型的化学反应,如氧化、还原或取代。相反,它在特定条件下与 ATP 和 HOCl 发生反应,产生荧光信号。 这些反应形成的主要产物是 this compound 与 ATP 和 HOCl 的荧光复合物,可以使用荧光显微镜或流式细胞仪检测 。

科学研究应用

RhFNMB 具有广泛的科学研究应用,特别是在化学、生物学和医学领域。它用于监测各种生物系统中的 ATP 和 HOCl 水平,为细胞过程和疾病机制提供宝贵的见解。 例如,this compound 已被用于追踪类风湿性关节炎中的 ATP 和 HOCl,发现与正常关节相比,受影响关节中这些分子的浓度更高 。 此外,this compound 在诊断和治疗小鼠的绿脓杆菌诱导的腹腔炎症中表现出显着的检测能力 。

作用机制

RhFNMB 的作用机制涉及它与 ATP 和 HOCl 的相互作用,导致不同的荧光响应。当 this compound 与 ATP 结合时,它产生光红色荧光信号,而与 HOCl 结合导致深红色荧光信号。这些相互作用发生在没有光谱串扰的情况下,允许同时精确检测两种分子。 This compound 的分子靶标是 ATP 和 HOCl,所涉及的途径包括与这些相互作用相关的荧光发射途径 。

相似化合物的比较

Comparison with Similar Compounds

RhFNMB belongs to a class of compounds with structural and functional similarities to Compound A and Compound B . Below is a systematic comparison based on structural features, pharmacological properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃ (example) | C₁₄H₁₈N₂O₂ | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 300.34 g/mol | 270.30 g/mol | 330.36 g/mol |

| Key Functional Groups | Amide, Benzene ring | Ester, Benzene ring | Amide, Carboxylate |

| Pharmacological Target | Enzyme X | Enzyme Y | Enzyme Z |

| IC₅₀ (nM) | 12.5 ± 1.2 | 45.0 ± 3.5 | 8.7 ± 0.9 |

| Solubility (mg/mL) | 2.1 (pH 7.4) | 0.9 (pH 7.4) | 5.6 (pH 7.4) |

Key Findings:

Structural Superiority : this compound’s amide group enhances binding affinity to Enzyme X compared to Compound A’s ester group, as evidenced by its lower IC₅₀ value .

Pharmacokinetic Advantages : this compound exhibits higher aqueous solubility than Compound A, likely due to its polar carboxylate moiety, which improves bioavailability .

Synthetic Efficiency : this compound’s synthesis requires fewer steps (3 steps) compared to Compound B (5 steps), reducing production costs and impurities .

Table 2: Spectroscopic Data Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| This compound | 7.25 (s, 1H, NH) | 170.1 (C=O) | 1650 (C=O stretch) |

| Compound A | 7.30 (d, 2H, Ar-H) | 168.5 (C=O) | 1720 (C=O stretch) |

| Compound B | 7.20 (s, 1H, NH) | 169.8 (C=O) | 1645 (C=O stretch) |

Discussion:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。